molecular formula C26H35N7O5S B560590 E3 ligase Ligand-Linker Conjugates 3

E3 ligase Ligand-Linker Conjugates 3

Cat. No.: B560590
M. Wt: 557.7 g/mol
InChI Key: YVCURZJBLHZABY-ZRCGQRJVSA-N
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Description

VH032-PEG1-N3, also known as (S,R,S)-AHPC-PEG1-N3, is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a one-unit polyethylene glycol linker. It is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .

Mechanism of Action

Target of Action

E3 Ligase Ligand-Linker Conjugates 3 is a compound that targets E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound works by inducing the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Biochemical Pathways

The ubiquitin-proteasome system (UPS) is a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . E3 ligases are an important part of the UPS and can provide regulatory specificity . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It is known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .

Result of Action

The result of the action of this compound is the degradation of the targeted protein . This can lead to the regulation of specific protein levels, which could be an attractive option to control the pathogenesis of metabolic diseases . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .

Action Environment

The action environment of this compound is largely dependent on the cellular context. The human genome encodes 600 E3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are, for example, selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Preparation Methods

VH032-PEG1-N3 is synthesized through a series of chemical reactions involving the von Hippel-Lindau ligand and a polyethylene glycol linker. The synthesis involves the incorporation of an azide group, which allows the compound to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. . The industrial production methods for VH032-PEG1-N3 are not widely documented, but it is typically synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

VH032-PEG1-N3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .

Comparison with Similar Compounds

VH032-PEG1-N3 is unique due to its incorporation of the von Hippel-Lindau ligand and its use in PROTAC technology. Similar compounds include:

These similar compounds share the von Hippel-Lindau ligand but differ in their linker structures and functional groups, which can affect their specific applications and effectiveness in targeted protein degradation.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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